molecular formula C14H16F3NO6 B6231439 ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid CAS No. 502842-32-2

ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid

Cat. No.: B6231439
CAS No.: 502842-32-2
M. Wt: 351.27 g/mol
InChI Key: XRZSNDINQRBDLK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is an ester derivative featuring an amino group and a 3-(trifluoromethyl)phenyl substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly for drugs like cinacalcet HCl, due to its trifluoromethyl group enhancing metabolic stability and lipophilicity . Its molecular formula is C₁₂H₁₄F₃NO₂, with a molecular weight of 273.24 g/mol .

Oxalic acid (HOOCCOOH) is a simple dicarboxylic acid widely used in industrial processes (e.g., metal cleaning, dyeing) and as a reducing agent. Its strong acidity and chelating properties distinguish it from ester-based compounds like ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate .

Properties

CAS No.

502842-32-2

Molecular Formula

C14H16F3NO6

Molecular Weight

351.27 g/mol

IUPAC Name

ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;oxalic acid

InChI

InChI=1S/C12H14F3NO2.C2H2O4/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15;3-1(4)2(5)6/h3-6,10H,2,7,16H2,1H3;(H,3,4)(H,5,6)

InChI Key

XRZSNDINQRBDLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Purity

95

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Ethyl 3-Amino-3-[3-(Trifluoromethyl)phenyl]propanoate

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity References
Ethyl 3-amino-3-(2-ethylphenyl)propanoate C₁₃H₁₉NO₂ 221.30 Ethylphenyl substituent; lacks trifluoromethyl group Intermediate in organic synthesis
Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate C₁₂H₁₁F₃O₃ 260.21 Ketone group instead of amino; higher reactivity for nucleophilic addition Pharmaceutical intermediate (e.g., cinacalcet)
Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate C₁₁H₉F₃O₃ 246.19 Methyl ester; shorter alkyl chain may reduce lipophilicity Catalyst in asymmetric synthesis

Key Observations :

  • The trifluoromethyl group enhances electron-withdrawing effects, increasing stability and resistance to metabolic degradation compared to non-fluorinated analogs .
  • Replacement of the amino group with a ketone (e.g., ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate) alters reactivity, enabling use in aldol condensations .

Functional Analogues of Oxalic Acid

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Malonic acid (HOOCCH₂COOH) C₃H₄O₄ 104.06 Dicarboxylic acid; weaker acidity than oxalic acid Organic synthesis (e.g., barbiturates)
Succinic acid (HOOC(CH₂)₂COOH) C₄H₆O₄ 118.09 Four-carbon chain; milder chelating agent Food additive, polymer production
3-[(3-Fluorobenzyl)amino]propanoic acid C₁₀H₁₂FNO₂ 203.21 Amino and fluorinated substituents; hybrid structure Pharmaceutical research (e.g., enzyme inhibitors)

Key Observations :

  • Oxalic acid ’s strong acidity (pKa₁ = 1.27, pKa₂ = 4.28) makes it more reactive than malonic or succinic acids, which have higher pKa values .
  • Fluorinated amino acids (e.g., 3-[(3-fluorobenzyl)amino]propanoic acid) combine chelating and bioactivity, bridging properties of oxalic acid and ethyl 3-amino derivatives .

Solubility and Stability

  • Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate: Limited water solubility due to its ester and aromatic groups; soluble in organic solvents (e.g., ethyl acetate, THF) .
  • Oxalic acid : Highly soluble in water (90 g/L at 20°C); forms stable salts (e.g., calcium oxalate) .

Biological Activity

Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H16F3NO6C_{14}H_{16}F_3NO_6 and a molecular weight of approximately 365.28 g/mol. Its structure features an ethyl ester of a substituted amino acid combined with oxalic acid, which forms a salt. The trifluoromethyl group is particularly noteworthy as it can influence both the biological activity and physicochemical properties of the compound.

Research indicates that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate may exhibit various biological activities, including:

  • Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, potentially leading to increased membrane permeability and antimicrobial efficacy.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further exploration in anti-inflammatory drug development.
  • Antitumor Activity : Preliminary studies suggest that similar compounds have shown promise in inhibiting tumor growth, warranting further investigation into this compound's potential in oncology.

Comparative Analysis

To understand the biological profile of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, it is useful to compare it with related compounds. The following table summarizes key features and biological activities of similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoateC14H15ClF3NO6C_{14}H_{15}ClF_3NO_6Contains chlorine substituentAntimicrobial properties
Ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetateC11H12F3NO2C_{11}H_{12}F_3NO_2Different position of amino groupPotential anti-inflammatory effects
Ethyl 4-amino-4-[2-(trifluoromethyl)phenyl]butanoateC14H16F3NO2C_{14}H_{16}F_3NO_2Longer carbon chainAntitumor activity

Synthesis and Interaction Studies

The synthesis of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves multi-step reactions that incorporate various reagents to achieve the desired product. Interaction studies are essential for understanding how this compound interacts with biological systems, including enzyme inhibition assays and cellular uptake studies.

Case Study: Enzymatic Activity Assay

A recent study assessed the enzymatic activity associated with this compound using a recombinant E. coli strain. The assay measured absorbance changes at 340 nm to determine enzyme activity related to the biotransformation of substrates containing trifluoromethyl groups. Results indicated that specific conditions led to significant production rates, highlighting the potential for biocatalysis in synthesizing derivatives of this compound.

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